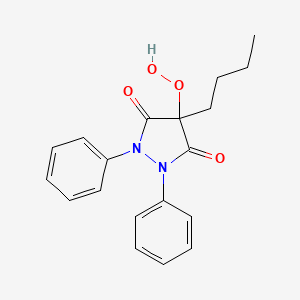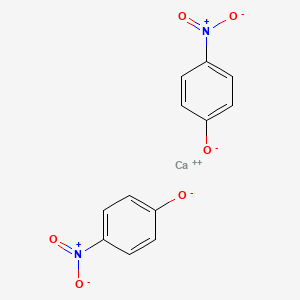
Butyl hydrogen butylphosphonate--europium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl hydrogen butylphosphonate–europium (1/1) is a chemical compound that combines the properties of butyl hydrogen butylphosphonate and europium. Europium is a lanthanide metal known for its unique luminescent properties, making it valuable in various scientific and industrial applications. The compound’s structure allows it to exhibit specific chemical behaviors that are useful in research and practical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl hydrogen butylphosphonate–europium (1/1) typically involves the reaction of butyl hydrogen butylphosphonate with europium salts. The process may include the following steps:
Preparation of Butyl Hydrogen Butylphosphonate: This involves the reaction of butyl alcohol with phosphonic acid under controlled conditions to form butyl hydrogen butylphosphonate.
Reaction with Europium Salts: The prepared butyl hydrogen butylphosphonate is then reacted with europium chloride or europium nitrate in a suitable solvent, often under reflux conditions, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Butyl hydrogen butylphosphonate–europium (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form europium oxides.
Reduction: Reduction reactions may lead to the formation of europium metal or lower oxidation state compounds.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Europium oxides and phosphonic acid derivatives.
Reduction: Europium metal and reduced phosphonate compounds.
Substitution: Various substituted phosphonates depending on the reagents used.
Aplicaciones Científicas De Investigación
Butyl hydrogen butylphosphonate–europium (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in bioimaging and as a fluorescent marker due to europium’s luminescent properties.
Industry: Utilized in the manufacturing of luminescent materials, such as phosphors for LED lights and display screens.
Mecanismo De Acción
The mechanism by which butyl hydrogen butylphosphonate–europium (1/1) exerts its effects is primarily through its interaction with molecular targets via its phosphonate and europium components. The phosphonate group can form strong bonds with metal ions and other substrates, while europium’s luminescent properties enable its use in imaging and detection applications. The compound’s ability to participate in various chemical reactions further enhances its versatility in scientific research.
Comparación Con Compuestos Similares
Similar Compounds
Europium Chloride (EuCl3): A commonly used europium compound with similar luminescent properties.
Europium Nitrate (Eu(NO3)3): Another europium compound used in similar applications.
Butyl Phosphonate Compounds: Various butyl phosphonate derivatives with different functional groups.
Uniqueness
Butyl hydrogen butylphosphonate–europium (1/1) is unique due to its combination of phosphonate and europium components, providing both chemical reactivity and luminescent properties. This dual functionality makes it particularly valuable in applications requiring both chemical interaction and detection capabilities.
Propiedades
Número CAS |
25589-03-1 |
|---|---|
Fórmula molecular |
C8H19EuO3P |
Peso molecular |
346.17 g/mol |
Nombre IUPAC |
butoxy(butyl)phosphinic acid;europium |
InChI |
InChI=1S/C8H19O3P.Eu/c1-3-5-7-11-12(9,10)8-6-4-2;/h3-8H2,1-2H3,(H,9,10); |
Clave InChI |
HPLVRVABBZRRFV-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(=O)(CCCC)O.[Eu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiolane]](/img/structure/B14687548.png)
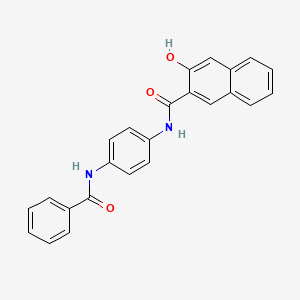



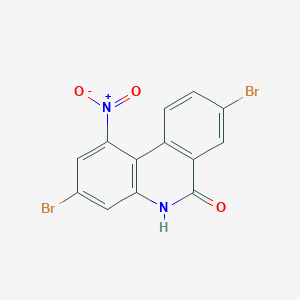

![2-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687590.png)
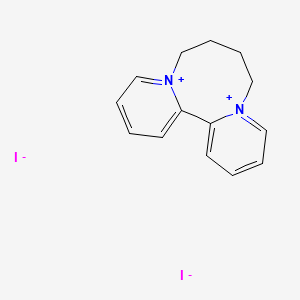
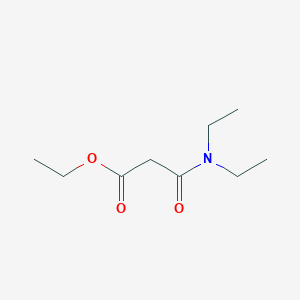
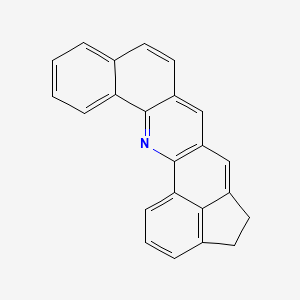
![Benzenamine, 4-methoxy-N-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B14687627.png)
